molecular formula C28H46I2N2O B114363 Pyrrolidinium, 1-methyl-1-(2-(((17-beta)-17-(trimethylammonia)estra-1,3,5-trien-3-yl)oxy)ethyl)-, diiodide, (17-beta)- CAS No. 142575-15-3

Pyrrolidinium, 1-methyl-1-(2-(((17-beta)-17-(trimethylammonia)estra-1,3,5-trien-3-yl)oxy)ethyl)-, diiodide, (17-beta)-

Cat. No.: B114363
CAS No.: 142575-15-3
M. Wt: 680.5 g/mol
InChI Key: MIPZZCBTBXCBDR-KMZHGQMHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and a pyrrolidinium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide involves multiple steps. One common method includes the reaction of a cyclopenta[a]phenanthrene derivative with a pyrrolidinium salt under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures with an excess of the oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide: This compound is unique due to its specific structure and functional groups.

    Other Cyclopenta[a]phenanthrene Derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Pyrrolidinium Salts: These compounds contain a pyrrolidinium group but differ in their overall structure and properties.

Uniqueness

The uniqueness of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide lies in its combination of a cyclopenta[a]phenanthrene core and a pyrrolidinium group, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

142575-15-3

Molecular Formula

C28H46I2N2O

Molecular Weight

680.5 g/mol

IUPAC Name

trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide

InChI

InChI=1S/C28H46N2O.2HI/c1-28-15-14-24-23-11-9-22(31-19-18-30(5)16-6-7-17-30)20-21(23)8-10-25(24)26(28)12-13-27(28)29(2,3)4;;/h9,11,20,24-27H,6-8,10,12-19H2,1-5H3;2*1H/q+2;;/p-2/t24?,25?,26?,27-,28-;;/m0../s1

InChI Key

MIPZZCBTBXCBDR-KMZHGQMHSA-L

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-]

SMILES

CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-]

Canonical SMILES

CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-]

Synonyms

trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methyl-2,3,4,5-tetrahydropyrrol -1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanth ren-17-yl]azanium diiodide

Origin of Product

United States

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